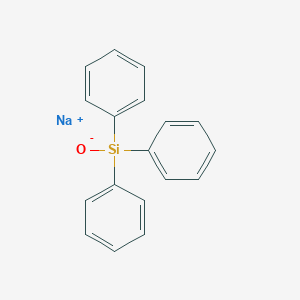
Tin(iv)2,3-naphthalocyanine dichloride
Übersicht
Beschreibung
Tin(iv)2,3-naphthalocyanine dichloride is a useful research compound. Its molecular formula is C48H24Cl2N8Sn and its molecular weight is 902.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Optical Properties and Organic Photovoltaic Applications : Tin naphthalocyanine dichloride (SnNcCl2) exhibits optical properties suitable for use in organic photovoltaic cells (OPVs). Its narrow energy gap allows for optical absorption past a wavelength of λ = 1100 nm, making it an effective electron donor material. A power conversion efficiency of about 1.2% under simulated solar illumination has been demonstrated using SnNcCl2 and C60 in a bilayer device architecture. This efficiency is attributed to the intrinsic infrared absorption of SnNcCl2, which arises from extended conjugation (Pandey et al., 2013).
Electronic Transition Influences by Substitutions : Substitutions on tin naphthalocyanine molecules can significantly influence their absorption wavelengths in the near-infrared region. Studies using density functional theory (DFT) have shown that different functional groups attached axially to tin and peripherally to the naphthalocyanine ring can tune the excitation wavelength in the near-infrared region between 770 and 940 nm. This property makes tin naphthalocyanine molecules ideal for use in organic photodiodes and solar cells (Jakubikova et al., 2011).
Thin Film Characterization for Electronic Applications : Vacuum-deposited tin(II) 2,3-naphthalocyanine crystalline thin films have been studied for their optical and electrical properties. These films exhibit better conductivity compared to previously reported phthalocyanine counterparts, making them suitable for applications in electronics. The heat treatment of these films can decrease their optical band gap, suggesting potential use in various optoelectronic devices (Panicker et al., 2010).
Photodetector Device Applications : Tin(II) 2,3-naphthalocyanine films have been explored for near-infrared optoelectronic applications. Strategies to control the crystallinity and crystalline orientation within these films have been assessed, showing that different polymorphs and molecular geometries can be achieved through substrate temperature and solvent vapor annealing. This control over film properties has implications for photodetector device bandwidth and photosensitivity across the near-infrared region (Dalgleish et al., 2018).
Organic Semiconductor Applications : Phthalocyanato tin(IV) dichloride has been identified as a high-performance, air-stable n-type organic semiconductor with significant potential for thin-film transistor applications. Its high field-effect electron mobility and good device stability make it suitable for future developments in organic electronics (Song et al., 2008).
Eigenschaften
IUPAC Name |
54,54-dichloro-13,26,39,52,53,55,56,57-octaza-54-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.03,8.012,53.015,24.016,21.028,37.029,34.038,55.041,50.042,47]heptapentaconta-1(52),2(11),3,5,7,9,12,14(57),15(24),16,18,20,22,25,27,29,31,33,35,37,39,41(50),42,44,46,48,51(56)-heptacosaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H24N8.2ClH.Sn/c1-5-13-29-25(9-1)17-21-33-37(29)45-49-41(33)54-46-39-31-15-7-3-11-27(31)19-23-35(39)43(51-46)56-48-40-32-16-8-4-12-28(32)20-24-36(40)44(52-48)55-47-38-30-14-6-2-10-26(30)18-22-34(38)42(50-47)53-45;;;/h1-24H;2*1H;/q-2;;;+4/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSKSBDALIRBQT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=NC3=NC5=C6C(=C7N5[Sn](N8C(=N4)C9=C(C8=NC1=NC(=N7)C2=C1C=CC1=CC=CC=C12)C1=CC=CC=C1C=C9)(Cl)Cl)C=CC1=CC=CC=C16 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H24Cl2N8Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
902.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


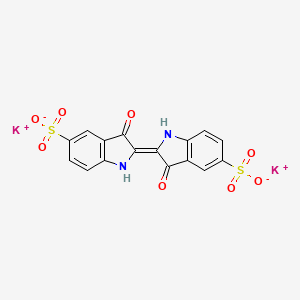

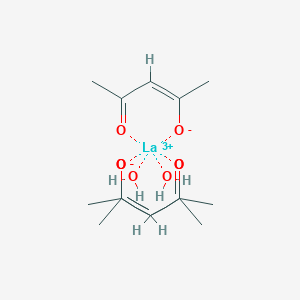
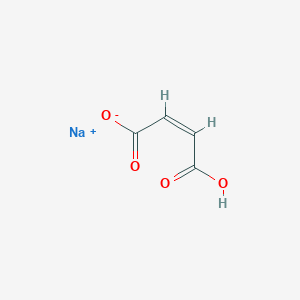
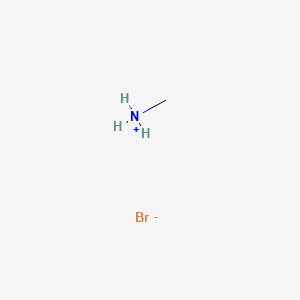
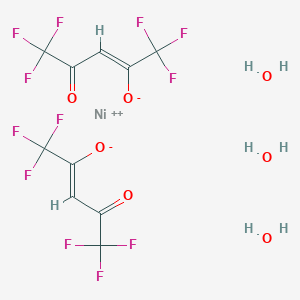
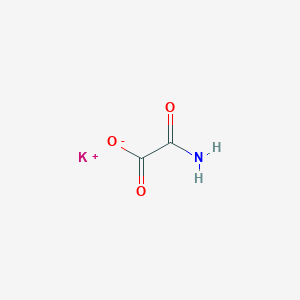
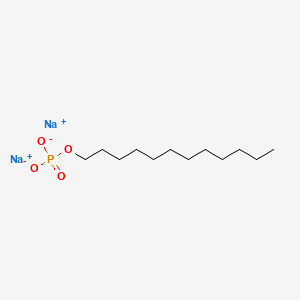
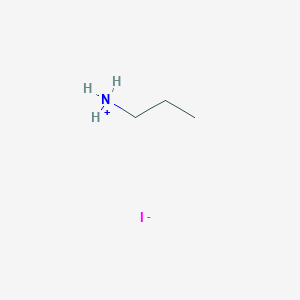
](/img/structure/B8034608.png)
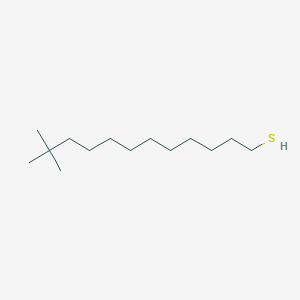

![Tricyclo[5.2.1.0(2,6)]decanedimethanol](/img/structure/B8034634.png)
